methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
Description
Methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a structurally complex compound featuring a 1,5-benzodiazepine core substituted with a carbamoylphenyl group, a sulfanyl-linked carbamoylmethyl moiety, and a methyl ester. The benzodiazepine scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) modulation . While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with compounds used in medicinal and agrochemical research .
Properties
IUPAC Name |
methyl 2-[4-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-20(27)11-15-10-19(25-17-5-3-2-4-16(17)23-15)30-12-18(26)24-14-8-6-13(7-9-14)21(22)28/h2-10,23H,11-12H2,1H3,(H2,22,28)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRQBRWMXVTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. One common method involves the condensation of 2-aminobenzophenone with an appropriate thioamide, followed by cyclization to form the benzodiazepine ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or ester functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: New derivatives with modified functional groups
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is , with a molecular weight of approximately 396.48 g/mol. The structure features a benzodiazepine core, which is known for its diverse biological activities.
Central Nervous System Effects
Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). This compound may exhibit:
- Anxiolytic Properties : Similar to other benzodiazepines, this compound could potentially reduce anxiety through modulation of GABA-A receptors, enhancing inhibitory neurotransmission in the brain .
- Anticonvulsant Activity : Benzodiazepines are also used to treat seizure disorders. The specific structural modifications in this compound might enhance its efficacy as an anticonvulsant agent .
Antitumor and Anticancer Potential
Recent studies indicate that benzodiazepine derivatives can possess significant anticancer properties. The compound's unique structure may allow it to interact with specific molecular targets involved in tumor growth and metastasis:
- Mechanisms of Action : Research has shown that benzodiazepines can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor survival .
- Case Studies : Several derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in preclinical trials.
Anti-inflammatory Effects
The anti-inflammatory properties of benzodiazepines have garnered attention in recent pharmacological research. This compound may contribute to:
- Reduction of Inflammatory Markers : Studies suggest that certain benzodiazepine derivatives can downregulate pro-inflammatory cytokines and mediators .
Mechanism of Action
The mechanism of action of methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. Additionally, the compound may interact with other pathways and enzymes, contributing to its diverse pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of functional groups, applications, and physicochemical properties.
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]methoxy}benzoate (LS-03205)
- Structure : Contains a thiadiazole ring linked to a phenylcarbamoyl group and a methyl ester.
- Key Differences : Replaces the benzodiazepine core with a thiadiazole heterocycle, which is common in agrochemicals (e.g., fungicides and herbicides) .
- Applications : Likely used in pesticide research, given the prevalence of thiadiazoles in agrochemistry .
- Molecular Weight : 369.40 g/mol .
Methyl (1-((Butylamino)carbonyl)-1H-Benzimidazol-2-yl)carbamate (Benomyl)
- Structure: A benzimidazole derivative with a carbamate group and butylamino side chain.
- Key Differences : Lacks the sulfanyl linkage and benzodiazepine core but shares the carbamate functionality.
- Applications : Widely used as a systemic fungicide, highlighting the role of carbamates in agrochemical activity .
- Molecular Weight : 290.3 g/mol .
Methyl 2-{4-[({[(4-Sulfamoylphenyl)methyl]amino}thioxomethyl)amino]phenyl}acetate (CAS 516457-46-8)
- Structure : Features a sulfamoylphenyl group and a thioamide linkage.
- Key Differences : Replaces the benzodiazepine core with a simpler phenylacetate backbone but retains sulfonamide and carbamate-like groups.
- Molecular Weight: Not explicitly stated, but estimated ~400 g/mol based on formula .
[(4-Chlorophenyl)carbamoyl]methyl 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate
- Structure : Includes a chlorophenyl carbamoyl group and a sulfanyl-linked carbamoyl side chain.
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 1,5-Benzodiazepine | Carbamoyl, Sulfanyl, Methyl Ester | ~450 (estimated) | CNS modulation, Drug R&D |
| Methyl 4-{[5-(Phenylcarbamoyl)...}benzoate | Thiadiazole | Phenylcarbamoyl, Methyl Ester | 369.40 | Agrochemicals |
| Benomyl | Benzimidazole | Carbamate, Butylamino | 290.30 | Fungicide |
| CAS 516457-46-8 | Phenylacetate | Sulfamoyl, Thioamide | ~400 | Antimicrobials |
| [(4-Chlorophenyl)...]acetate | Acetate | Chlorophenyl, Cyclohexylmethyl | 432.93 | Herbicides, Pharmaceuticals |
Key Observations:
Biological Activity
Methyl 2-[4-({[(4-carbamoylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex compound belonging to the class of benzodiazepines, which are widely recognized for their pharmacological activities, particularly in the central nervous system. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzodiazepine core with various substituents that influence its biological activity.
Biological Activity Overview
Benzodiazepines are known for their anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. The specific activity of this compound has not been extensively documented in literature; however, related compounds exhibit significant biological effects.
1. Anxiolytic and Sedative Effects
Research indicates that benzodiazepine derivatives can enhance the effect of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory neurotransmission. This mechanism underlies their anxiolytic and sedative properties .
2. Anticonvulsant Activity
Some benzodiazepine derivatives have demonstrated anticonvulsant effects through modulation of GABA_A receptors. Compounds similar to this compound have shown efficacy in animal models for seizure disorders .
3. Antimicrobial Properties
Recent studies on related 1,5-benzodiazepine derivatives suggest potential antimicrobial activities. For instance, certain derivatives have exhibited significant potency against various bacterial strains and fungi, indicating a broader therapeutic potential beyond CNS effects .
Structure-Activity Relationships (SAR)
The biological activity of benzodiazepines is highly dependent on their chemical structure. Key findings from SAR studies include:
| Substituent Position | Effect on Activity |
|---|---|
| Position 7 (Chlorine) | Increases receptor affinity |
| Position 10 (Methyl) | Enhances overall activity |
| Position 5 (Thienyl) | High affinity for BDZ receptors |
These modifications can lead to significant changes in pharmacological profiles, highlighting the importance of specific functional groups in enhancing desired activities while minimizing side effects .
Study on Antimicrobial Activity
A study evaluating novel 1,5-benzodiazepine derivatives found that compounds with specific substitutions exhibited potent antimicrobial activity against Candida species and Staphylococcus aureus. The most effective compounds displayed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Research on Anxiolytic Effects
In a clinical trial assessing the anxiolytic effects of a series of benzodiazepine derivatives, one compound similar to this compound was shown to reduce anxiety symptoms effectively without causing sedation or cognitive impairment in participants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
